3-Hydroxytyramine hydrobromide

Description

The exact mass of the compound Dopamine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

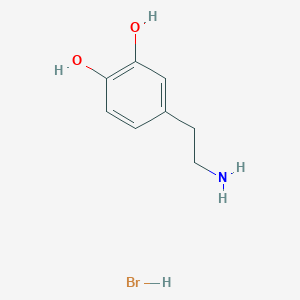

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-aminoethyl)benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.BrH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRSNYSOAPBTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214748 | |

| Record name | Dopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-31-8 | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)pyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Hydroxytyramine Hydrobromide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Hydroxytyramine hydrobromide, a crucial compound for research in neuroscience and drug development. This document outlines a detailed methodology, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a key biological pathway involving 3-hydroxytyramine (dopamine).

Introduction

3-Hydroxytyramine, commonly known as dopamine, is a pivotal catecholamine neurotransmitter in the mammalian central nervous system, playing a significant role in motor control, motivation, reward, and various neuroendocrine functions.[1][2] Its hydrobromide salt is a stable and convenient form for research purposes, enabling detailed investigations into dopaminergic pathways and the development of novel therapeutics for neurological and psychiatric disorders. This guide details a robust and reproducible method for the synthesis and purification of this compound, starting from the readily available precursor, 3,4-dimethoxyphenethylamine.

Synthesis of this compound

The primary synthetic route involves the demethylation of 3,4-dimethoxyphenethylamine using a strong acid, hydrobromic acid, which cleaves the methyl ethers to yield the desired dihydroxy-functionalized product.[3]

Reaction Scheme

The overall reaction is as follows:

This reaction is a classic example of an ether cleavage, a fundamental transformation in organic synthesis.

Experimental Protocol

Materials:

-

3,4-Dimethoxyphenethylamine

-

Hydrobromic acid (48% aqueous solution)

-

Isopropanol

-

Activated Carbon

-

Nitrogen gas

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Vacuum pump

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxyphenethylamine.

-

Addition of Hydrobromic Acid: Under a gentle stream of nitrogen, slowly add a molar excess of 48% hydrobromic acid to the flask. The reaction is exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The crude this compound will precipitate out of the solution.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold isopropanol to remove residual acid and impurities.

Purification of this compound

Purification of the crude product is essential to obtain a high-purity compound suitable for research applications. Recrystallization is an effective method for this purpose.

Experimental Protocol

Procedure:

-

Dissolution: Transfer the crude this compound to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating may be required.

-

Decolorization: If the solution is colored, add a small amount of activated carbon and briefly heat the mixture.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold isopropanol.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | 3,4-Dimethoxyphenethylamine | [3] |

| Reagent | Hydrobromic Acid (48%) | [3] |

| Reaction Time | 3-4 hours | |

| Reaction Temperature | 120-130°C (Reflux) | |

| Crude Yield | 85-95% | |

| Purification | ||

| Method | Recrystallization | |

| Solvent | Isopropanol | |

| Purity (Post-recrystallization) | >99% | |

| Characterization | ||

| Appearance | White to off-white crystalline solid | |

| Melting Point | ~241-243 °C (decomposes) |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Dopamine Signaling Pathway

Dopamine exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs). The following diagram provides a simplified overview of a common dopamine signaling cascade.

Caption: Simplified dopamine D1 receptor signaling pathway.

Conclusion

This guide provides a detailed and actionable framework for the synthesis and purification of high-purity this compound for research applications. The described protocols are based on established chemical principles and are designed to be readily implemented in a standard laboratory setting. The provided visualizations offer a clear understanding of the experimental workflow and the fundamental biological context of dopamine signaling. Adherence to these protocols will enable researchers to reliably produce this essential compound for advancing our understanding of the dopaminergic system and related pathologies.

References

A Technical Guide to the Historical Discovery and Development of Dopamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine, a molecule pivotal to neuroscience, motor control, and behavior, has a rich history of discovery and therapeutic application. Initially synthesized in 1910 and long considered a mere metabolic precursor, its role as a distinct neurotransmitter was established through a series of seminal mid-20th century experiments. This guide provides a detailed technical account of the key discoveries, from its first identification in the brain to the elucidation of its critical role in Parkinson's disease. It details the experimental protocols that defined our understanding of its function and charts the subsequent development of dopamine hydrochloride as a therapeutic agent for hemodynamic support. This document consolidates historical findings, quantitative data, and detailed methodologies to serve as a comprehensive resource for professionals in neuroscience and drug development.

Early Synthesis and Discovery

The journey of dopamine began not in the brain, but in a chemistry laboratory.

First Chemical Synthesis (1910)

In 1910, George Barger and James Ewens at the Wellcome Research Laboratories in London, England, were the first to synthesize the molecule 3,4-dihydroxyphenethylamine.[1][2][3][4] Their work was part of broader research into sympathomimetic amines. At the time, its biological significance was not understood, and it was viewed primarily as a potential intermediate in the synthesis of other compounds.[3]

Identification in the Brain (1957)

For over four decades, dopamine remained a chemical curiosity. The first critical step towards understanding its biological role was taken by Kathleen Montagu . In 1957, working at the Runwell Hospital in the UK, she published a paper in Nature reporting the presence of dopamine in the brains of several animal species, including humans.[4][5] This discovery was monumental, as it established dopamine as a natural constituent of the brain, distinct from its roles as a precursor to norepinephrine and epinephrine.

Key Experiments Establishing Dopamine as a Neurotransmitter

The work of Arvid Carlsson and Oleh Hornykiewicz in the late 1950s and early 1960s transformed our understanding of dopamine from a simple brain catecholamine to a crucial neurotransmitter, a discovery that would ultimately earn Carlsson the Nobel Prize in Physiology or Medicine in 2000.

Carlsson's Reserpine-Induced Akinesia Model

Arvid Carlsson's experiments provided the first functional evidence of dopamine's role in motor control. He utilized the drug reserpine, which was known to deplete monoamine stores in the brain, to create an animal model of Parkinsonian-like motor deficits.

Experimental Protocol: Reversal of Reserpine-Induced Akinesia

-

Objective: To demonstrate that the motor deficits (akinesia) induced by reserpine are specifically due to the depletion of brain catecholamines, particularly dopamine.

-

Animal Model: Rabbits and mice were used in these foundational studies.[6][7][8]

-

Methodology:

-

Induction of Akinesia: Animals were administered an intraperitoneal injection of reserpine. This caused a marked depletion of dopamine, norepinephrine, and serotonin from neuronal storage vesicles, leading to a state of profound tranquilization, ptosis (eyelid drooping), and akinesia (loss of spontaneous movement).[6][9]

-

Precursor Administration: After a period (approx. 16 hours) allowing for full development of the reserpine-induced syndrome, animals were treated with intravenous or intraperitoneal injections of amino acid precursors.[7][9]

-

Behavioral Observation: Animals were observed for reversal of the akinetic state. Carlsson noted that animals treated with L-DOPA showed a dramatic reversal of symptoms within 15-30 minutes, resuming normal or even hyperactive behavior, while ptosis disappeared.[7][9] In contrast, animals receiving 5-HTP showed no improvement in motor function.[6][7]

-

Biochemical Analysis: Brain tissue was analyzed to correlate the behavioral effects with neurotransmitter levels. Carlsson's team developed a sensitive spectrofluorimetric assay to measure dopamine concentrations.[7][10] They found that the behavioral recovery in L-DOPA-treated animals was closely correlated with the restoration of dopamine levels in the brain, even while norepinephrine levels remained low.[7]

-

Quantitative Data: Dosages Used in Carlsson's Experiments

| Parameter | Animal Model | Dosage | Route of Administration | Reference |

| Reserpine | Mice | 20 - 40 mg/kg | Intraperitoneal | [9] |

| Rabbits | 5 mg/kg | Intravenous | [7] | |

| DL-DOPA | Mice | 500 - 1000 mg/kg | Intraperitoneal | [9] |

| Rabbits | 200 mg/kg | Intravenous | [7] |

Hornykiewicz's Discovery of Dopamine Deficiency in Parkinson's Disease

Inspired by Carlsson's findings, Austrian pharmacologist Oleh Hornykiewicz hypothesized that the motor symptoms of Parkinson's disease could be due to a dopamine deficiency in the human brain. He and his colleague Herbert Ehringer tested this by analyzing post-mortem brain tissue.

Experimental Protocol: Quantification of Dopamine in Human Brain

-

Objective: To measure and compare the concentrations of dopamine and norepinephrine in specific brain regions of deceased individuals with and without Parkinson's disease.

-

Tissue Source: Post-mortem human brain samples were collected from individuals with idiopathic or postencephalitic Parkinson's disease and from control subjects without neurological disorders.[11][12]

-

Methodology:

-

Brain Dissection: Key areas of the extrapyramidal motor system, particularly the basal ganglia (caudate nucleus and putamen), were carefully dissected from the freshly frozen brain tissue.[12][13]

-

Tissue Extraction: The brain tissue was homogenized in perchloric acid to precipitate proteins and extract the catecholamines into the acidic solution.[12]

-

Purification: The catecholamines in the extract were purified using column chromatography, likely on an alumina or ion-exchange column (e.g., Dowex), to separate dopamine and norepinephrine from other interfering substances.[14]

-

Quantification: The concentration of dopamine in the purified eluates was determined using a spectrofluorimetric assay. This method involves the chemical oxidation of dopamine to a fluorescent derivative (a dihydroxyindole), the intensity of which is proportional to the dopamine concentration and can be measured with a spectrophotofluorometer.[13][15]

-

-

Landmark Finding: In their 1960 publication, Ehringer and Hornykiewicz reported a severe and selective depletion of dopamine in the caudate nucleus and putamen of Parkinson's patients.[11][16][17] This was the first time a specific neurochemical deficiency was directly linked to a major neurological disease, providing a clear biochemical rationale for the symptoms of Parkinson's.

Quantitative Data: Dopamine Depletion in Parkinson's Disease Striatum

| Brain Region | Dopamine Level in Parkinson's Patients (% of Normal) | Reference |

| Caudate Nucleus | 18% | [11] |

| Putamen | 4% | [11] |

Development of Dopamine Hydrochloride as a Pharmaceutical Agent

The discovery of dopamine's role in Parkinson's led directly to the development of L-DOPA as a cornerstone therapy, as it can cross the blood-brain barrier to replenish central dopamine stores. However, dopamine itself, formulated as dopamine hydrochloride, was developed for a different set of clinical applications based on its peripheral effects.

Rationale and Formulation

Dopamine administered intravenously does not cross the blood-brain barrier and therefore has no central effects.[18] Its therapeutic actions are mediated by its dose-dependent stimulation of peripheral dopamine and adrenergic receptors. For pharmaceutical use, dopamine is prepared as a hydrochloride salt (C₈H₁₁NO₂ · HCl), which increases its stability and water solubility, making it suitable for intravenous infusion.[1][18]

Pharmaceutical Synthesis

The industrial synthesis of dopamine hydrochloride can be achieved through several routes. One common, patented method involves the following steps:

-

Starting Material: 3,4-dimethoxy phenethylamine is used as the initial precursor.

-

Salt Formation & Purification: The precursor is reacted with an acid (e.g., hydrochloric acid) to form a salt, which is then purified through recrystallization.

-

Demethylation: The purified intermediate is reacted with hydrobromic acid to remove the two methyl groups from the catechol ring, forming dopamine hydrobromide.

-

Final Salt Formation: The dopamine hydrobromide is then reacted with hydrochloric acid to yield the final, high-purity dopamine hydrochloride product.[19]

Clinical Application and FDA Approval

Dopamine hydrochloride was first approved for medical use in the USA on February 25, 1974 .[1] It is indicated for the correction of hemodynamic imbalances in conditions such as cardiogenic shock, septic shock, trauma, and heart failure.[20][21][22]

Dose-Dependent Pharmacological Effects:

The clinical utility of intravenous dopamine hydrochloride stems from its unique, dose-dependent effects on various receptors:

| Dosage Range | Primary Receptors Activated | Primary Physiological Effect | Clinical Use |

| Low Dose (0.5-2 mcg/kg/min) | Dopamine D1 Receptors | Vasodilation of renal, mesenteric, and coronary arteries. | Increase renal blood flow and urine output.[23][24] |

| Intermediate Dose (2-10 mcg/kg/min) | Beta-1 Adrenergic Receptors | Increased myocardial contractility and heart rate. | Increase cardiac output.[21][23] |

| High Dose (>10 mcg/kg/min) | Alpha-1 Adrenergic Receptors | Systemic vasoconstriction. | Increase blood pressure in severe shock.[20][23] |

Visualization of Key Pathways

Dopamine Biosynthesis Pathway

Dopamine is synthesized in the brain and other tissues from the amino acid L-tyrosine in a two-step enzymatic process.

Caption: The enzymatic conversion of L-Tyrosine to Dopamine via L-DOPA.

Carlsson's Experimental Workflow

The logical flow of Arvid Carlsson's experiments established a causal link between dopamine depletion and motor deficits.

Caption: Workflow of Carlsson's reserpine and L-DOPA experiments.

Dopamine Receptor Signaling Pathways

Dopamine exerts its effects by binding to two families of G-protein coupled receptors (GPCRs): D1-like and D2-like, which have opposing effects on the second messenger cyclic AMP (cAMP).

Caption: Opposing signaling pathways of D1-like and D2-like dopamine receptors.

References

- 1. Dopamine hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]

- 3. 3,4-Dihydroxyphenylalanine and 5-hydroxytryptophan as reserpine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catechol compounds in rat tissues and in brains of different animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Distribution of noradrenaline and dopamine (3-hydroxytyramine) in the human brain and their behavior in diseases of the extrapyramidal system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. In Memoriam: Arvid Carlsson—Pioneering Researcher and Nobel Laureate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Four pioneers of L-dopa treatment: Arvid Carlsson, Oleh Hornykiewicz, George Cotzias, and Melvin Yahr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estimates of Intracellular Dopamine in Parkinson’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A method for the estimation of the catecholamines and their metabolites in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The determination of dopamine by a modification of the dihydroxyindole fluorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cn.aminer.org [cn.aminer.org]

- 15. A fluorometric micromethod for the simultaneous determination of serotonin, noradrenaline and dopamine in milligram amounts of brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 17. Distribution of noradrenaline and dopamine (3-hydroxytyramine) in the human brain and their behavior in diseases of the extrapyramidal system. | Semantic Scholar [semanticscholar.org]

- 18. Dopamine - Wikipedia [en.wikipedia.org]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. verification.fda.gov.ph [verification.fda.gov.ph]

- 23. Dopamine (medication) - Wikipedia [en.wikipedia.org]

- 24. ia903207.us.archive.org [ia903207.us.archive.org]

3-Hydroxytyramine hydrobromide receptor binding affinity

An In-depth Technical Guide on the Receptor Binding Affinity of 3-Hydroxytyramine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytyramine, commonly known as dopamine, is a critical catecholamine neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function. Its hydrobromide salt is a common form used in research. The therapeutic and physiological effects of dopamine are mediated through its interaction with a variety of receptors, primarily the dopamine receptor subtypes, but also extending to other receptor families. A thorough understanding of its receptor binding affinity is fundamental for neuroscience research and the development of novel therapeutics targeting dopaminergic pathways. This guide provides a comprehensive overview of the receptor binding profile of 3-hydroxytyramine, detailed experimental protocols for its characterization, and visualization of associated signaling pathways.

Receptor Binding Affinity of 3-Hydroxytyramine (Dopamine)

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction. It is typically expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a stronger binding affinity. Dopamine exhibits a distinct binding profile across various G-protein coupled receptors (GPCRs).

Data Presentation: Quantitative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of dopamine for various human receptor subtypes. It is important to note that these values can vary between studies due to differences in experimental conditions, such as tissue source (e.g., human striatum, recombinant cell lines), radioligand used, and assay buffer composition.

| Receptor Family | Receptor Subtype | Ki (nM) | Notes |

| Dopamine | D1 | 35.4 - 447 | [1] |

| D2 | 0.61 - 98,700 | [1] | |

| D2S (presynaptic) | 3.3 | Full agonist (Gi/o); Superagonist (β-arrestin)[2] | |

| D2L (postsynaptic) | 3.9 | Full agonist (Gi/o); Partial agonist (β-arrestin)[2] | |

| D3 | 0.5 - 1.27 | [1][2] | |

| D4 | 3.9 | Full agonist (Gi/o); Partial agonist (β-arrestin)[2] | |

| Serotonin | 5-HT2A | Weak Antagonist | [3] |

| 5-HT3A | 195,000 (EC50) | Partial agonist[4] | |

| Adrenergic | α1 | Weak Antagonist | [3] |

| α2 | 10-28 fold lower affinity than norepinephrine | [5] | |

| Histamine | H3 | Forms heterodimers with D1 and D2 receptors | [6] |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor. The following is a generalized protocol for a competitive binding assay to determine the Ki of this compound for dopamine receptors.

Materials and Reagents

-

Receptor Source: Membrane preparations from cell lines expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells) or from brain tissue rich in the target receptor (e.g., striatum).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the receptor. Examples include [³H]-Spiperone for D2-like receptors and [³H]-SCH23390 for D1-like receptors.[7][8]

-

Test Ligand: this compound (Dopamine HBr).

-

Non-specific Binding Determinant: A high concentration of a standard, unlabeled ligand (e.g., Haloperidol or Spiperone for D2-like receptors) to saturate all specific binding sites.[8]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[9]

-

Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

-

Scintillation Cocktail.

-

96-well filter plates with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[8][10]

-

Cell harvester and vacuum filtration system.

-

Liquid scintillation counter.

Membrane Preparation

-

Homogenize the cell pellet or brain tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[9]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[9]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[10]

Competitive Binding Assay Procedure

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Receptor membranes, a fixed concentration of radioligand (typically at or below its Kd value), and assay buffer.[7]

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding determinant.[7]

-

Competition: Receptor membranes, radioligand, and varying concentrations of this compound.[7]

-

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9]

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[7]

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]

-

Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.[7]

Data Analysis

-

Calculate the specific binding at each concentration of the test ligand by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

Dopamine receptors are broadly classified into two families based on their signaling mechanisms: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

Caption: D1-like receptor signaling pathway.

Caption: D2-like receptor signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: Radioligand binding assay workflow.

References

- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 4. Differential Effects of Serotonin and Dopamine on Human 5-HT3A Receptor Kinetics: Interpretation within an Allosteric Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine binds to α2-adrenergic receptors in the song control system of zebra finches (Taeniopygia guttata) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide on the Endogenous Roles of 3-Hydroxytyramine in the Brain

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytyramine, commonly known as dopamine (DA), is a pivotal catecholamine neurotransmitter in the central nervous system.[1] It plays a fundamental role in a vast array of physiological and cognitive processes, including motor control, motivation, reward, learning, and memory.[2][3] Produced in specific neuronal populations, dopamine exerts its influence through a complex network of pathways and a family of G protein-coupled receptors.[1][4] Dysregulation of the dopaminergic system is a hallmark of numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, addiction, and Attention Deficit Hyperactivity Disorder (ADHD).[5][6] This technical guide provides a comprehensive overview of the endogenous roles of dopamine, detailing its synthesis, metabolism, signaling pathways, and physiological functions. It further presents quantitative data, detailed experimental protocols for its study, and visual diagrams to elucidate the core mechanisms of the dopaminergic system, offering a critical resource for professionals in neuroscience and drug development.

Dopamine Synthesis, Storage, and Metabolism

The life cycle of dopamine in the brain is a tightly regulated process involving synthesis from amino acid precursors, packaging into vesicles, synaptic release, and subsequent reuptake and enzymatic degradation.

Synthesis

Dopamine is primarily synthesized from the amino acid L-tyrosine in a two-step enzymatic process.[7][8]

-

Tyrosine to L-DOPA: The rate-limiting step is the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH).[8][9]

-

L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated by DOPA decarboxylase (also known as Aromatic L-amino acid decarboxylase) to form dopamine.[8][9]

Dopamine synthesis occurs in the cytoplasm of dopaminergic neurons, which are primarily located in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA) of the midbrain.[3][7]

Storage and Release

Following synthesis, dopamine is transported from the cytosol into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[7] This process protects dopamine from metabolic breakdown in the cytoplasm and concentrates it for future release.[10] The arrival of an action potential at the axon terminal triggers the depolarization of the presynaptic membrane, leading to the fusion of these vesicles with the membrane and the release of dopamine into the synaptic cleft.[1][11] Dopamine transmission can occur in two modes: phasic release, which involves high-concentration bursts of dopamine driven by neuron firing, and tonic release, which is a slower, more sustained background level of dopamine.[7]

Reuptake and Metabolism

The action of synaptic dopamine is terminated primarily by its reuptake into the presynaptic neuron via the dopamine transporter (DAT).[12] This transporter protein plays a crucial role in regulating the concentration and duration of dopamine in the synapse.[12][13] Once back in the presynaptic terminal, dopamine can either be repackaged into vesicles by VMAT2 or degraded by a set of enzymes.[7]

The two main enzymes responsible for dopamine catabolism are:

-

Monoamine Oxidase (MAO): Found on the outer membrane of mitochondria, MAO-A and MAO-B convert dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC).[7][10]

-

Catechol-O-Methyltransferase (COMT): This enzyme methylates dopamine to 3-methoxytyramine. It can also act on DOPAC to form the final major metabolite.[7][10]

The primary end-product of dopamine metabolism is homovanillic acid (HVA), which is then excreted.[7][10]

Dopaminergic Receptors and Signaling Pathways

Dopamine exerts its diverse effects by binding to at least five distinct receptor subtypes, which are all G protein-coupled receptors. These are broadly classified into two families: D1-like and D2-like.[14][15]

-

D1-like Family (D1 and D5 receptors): These receptors are typically coupled to the Gs/olf family of G proteins.[16] Upon activation, they stimulate the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[15][16]

-

D2-like Family (D2, D3, and D4 receptors): These receptors are coupled to Gi/o G proteins.[4] Their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[15][17] They can also modulate ion channels and other signaling pathways through the Gβγ subunit.

The differential expression of these receptor subtypes throughout the brain and their distinct signaling cascades allow dopamine to have varied and sometimes opposing effects in different neural circuits.[14] D2-like receptors generally have a higher affinity for dopamine than D1-like receptors.[14]

| Table 1: Dopamine Receptor Subtypes and Signaling Properties | ||||

| Receptor | Family | G-Protein Coupling | Primary Signaling Effect | Primary Brain Locations |

| D1 | D1-like | Gs/Gαolf | ↑ Adenylyl Cyclase, ↑ cAMP | Striatum, Neocortex, Nucleus Accumbens |

| D2 | D2-like | Gi/Go | ↓ Adenylyl Cyclase, ↓ cAMP | Striatum, Substantia Nigra, Pituitary Gland |

| D3 | D2-like | Gi/Go | ↓ Adenylyl Cyclase, ↓ cAMP | Nucleus Accumbens, Olfactory Tubercle |

| D4 | D2-like | Gi/Go | ↓ Adenylyl Cyclase, ↓ cAMP | Frontal Cortex, Midbrain, Amygdala |

| D5 | D1-like | Gs/Gαolf | ↑ Adenylyl Cyclase, ↑ cAMP | Hippocampus, Hypothalamus |

This table summarizes data from multiple sources.[4][14][15][16][17]

Functional Roles and Major Pathways

Distinct populations of dopamine neurons form major pathways that are associated with specific functions.[7][11]

-

Nigrostriatal Pathway: Projecting from the substantia nigra to the dorsal striatum, this pathway is a critical component of the basal ganglia motor loop.[1][7] It is essential for the initiation and smooth execution of voluntary movements.[3] The profound loss of dopaminergic neurons in this pathway is the primary cause of the motor symptoms seen in Parkinson's disease.[1][5]

-

Mesolimbic Pathway: This pathway originates in the VTA and projects to the nucleus accumbens and other limbic structures.[7] It is the core of the brain's reward system, playing a central role in motivation, reinforcement learning, and pleasure.[18][19] Dopamine release in this pathway signals the "incentive salience" or "wanting" of a reward and reinforces behaviors that lead to rewarding outcomes.[19] Many addictive drugs exert their effects by increasing dopamine levels in this pathway.[3][7]

-

Mesocortical Pathway: Also originating in the VTA, these neurons project to the prefrontal cortex.[7] This pathway is crucial for higher-order cognitive and executive functions, including working memory, attention, and planning.[3][20] Dysfunction in the mesocortical pathway is implicated in the cognitive deficits and negative symptoms of schizophrenia.[20][21]

-

Tuberoinfundibular Pathway: This pathway consists of neurons in the hypothalamus that release dopamine to act on the pituitary gland, where it functions to inhibit the release of prolactin.[3]

| Table 2: Basal Extracellular Dopamine Concentrations | |

| Brain Region | Typical Basal Concentration (nM) |

| Ventral Tegmental Area (VTA) | ~4.8 ± 1.5 |

| Red Nucleus | ~0.5 ± 1.5 |

| Data derived from in vivo measurements in the rat brain.[22] |

Dopamine Dysregulation in Neurological and Psychiatric Disorders

Given its wide-ranging functions, it is unsurprising that disruptions in the dopamine system are linked to numerous pathologies.[5][6]

-

Parkinson's Disease: Characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, leading to severe motor deficits.[1][5]

-

Schizophrenia: The dopamine hypothesis of schizophrenia posits that positive symptoms (e.g., hallucinations) are linked to hyperactive mesolimbic dopamine transmission, while negative and cognitive symptoms are associated with hypoactive mesocortical dopamine function.[21][23]

-

Addiction: Addictive substances hijack the mesolimbic reward pathway, causing surges in dopamine that reinforce drug-seeking behavior and lead to long-term neuroplastic changes.[2][6]

-

ADHD: This disorder is associated with altered dopamine signaling, particularly in the prefrontal cortex, affecting attention and executive functions.[11][20]

-

Depression: Reduced dopaminergic function, especially in reward pathways, is linked to symptoms like anhedonia (the inability to feel pleasure) and lack of motivation.[21]

Key Experimental Protocols for Studying Dopamine

Investigating the dopamine system requires specialized techniques to measure its synthesis, release, and receptor activity in real-time and with regional specificity.

In Vivo Microdialysis

This technique is used to sample and measure the concentration of extracellular neurochemicals, including dopamine and its metabolites, in specific brain regions of freely moving animals.[24][25]

Protocol Outline:

-

Surgical Implantation: A guide cannula is stereotactically implanted into the skull, aimed at the brain region of interest (e.g., striatum, nucleus accumbens).[24][25] Animals are allowed to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.[25] The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[24]

-

Stabilization and Baseline Collection: The system is allowed to stabilize for 1-2 hours.[24] Following stabilization, baseline dialysate samples are collected at regular intervals (e.g., every 15-20 minutes) to establish basal dopamine levels.[25][26]

-

Pharmacological Challenge: A drug or stimulus is administered (e.g., systemically via injection or locally via reverse dialysis through the probe).[24]

-

Sample Collection and Analysis: Dialysate samples continue to be collected to monitor changes in dopamine concentration over time.[25] The collected samples are typically analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or mass spectrometry for quantification.[24][26]

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique that allows for the real-time detection of rapid changes in neurotransmitter concentrations (on a sub-second timescale), making it ideal for studying the dynamics of dopamine release and reuptake.

Protocol Outline:

-

Electrode Implantation: A carbon-fiber microelectrode is stereotactically implanted into the target brain region. A reference electrode (Ag/AgCl) is placed in contact with a distant region.[27]

-

Waveform Application: A triangular voltage waveform is applied to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[28][29] For dopamine detection, the potential is typically scanned from a negative holding potential (e.g., -0.4 V) to an oxidative potential (e.g., +1.3 V) and back.[27][29]

-

Dopamine Detection: As the potential sweeps to a positive value, dopamine at the electrode surface is oxidized, generating a current. On the reverse scan, the oxidized dopamine-o-quinone is reduced, creating a second current peak.[30] The resulting plot of current versus applied potential (a cyclic voltammogram) is characteristic for dopamine and its concentration is proportional to the peak current.

-

Stimulation and Recording: Dopamine release is evoked, typically by electrical stimulation of a dopamine pathway (e.g., the VTA). The resulting changes in current are recorded.

-

Data Analysis: The background current is subtracted, and the resulting signal is converted into dopamine concentration based on post-experiment calibration of the electrode with known dopamine concentrations.[29] This provides high-resolution data on release kinetics and uptake rates.

Positron Emission Tomography (PET)

PET is a non-invasive nuclear imaging technique used to visualize and quantify dopaminergic processes in the living human brain.[31][32] It relies on the administration of a radiotracer—a biologically active molecule tagged with a short-lived positron-emitting isotope (e.g., ¹¹C or ¹⁸F).[33]

Protocol Outline:

-

Radiotracer Selection and Synthesis: A specific radiotracer is chosen based on the target of interest. Examples include:

-

[¹⁸F]-DOPA: To measure presynaptic dopamine synthesis and storage capacity.[32][33]

-

[¹¹C]-Raclopride: A D2/D3 receptor antagonist used to measure receptor availability and infer changes in endogenous dopamine levels.[31]

-

[¹¹C]-WIN 35,428: A ligand that binds to the dopamine transporter (DAT) to measure its density.[34]

-

-

Administration and Imaging: The radiotracer is injected intravenously into the subject.[32] The subject is then positioned in a PET scanner, which detects the gamma rays produced by positron annihilation.

-

Data Acquisition and Reconstruction: The scanner records the distribution of the radiotracer in the brain over time. This data is then computationally reconstructed to create dynamic 3D images that reflect the concentration of the tracer in different brain regions.

-

Kinetic Modeling: Mathematical models are applied to the time-activity curves of the radiotracer in various brain regions to quantify specific parameters, such as receptor binding potential (BP), transporter density, or dopamine synthesis rate (Kᵢ). This allows for the comparison of dopaminergic function between different populations (e.g., patients vs. healthy controls).

Conclusion

3-hydroxytyramine is a master regulator of brain function, integral to movement, motivation, and cognition. Its synthesis, release, and signaling are precisely controlled through a sophisticated system of pathways, transporters, and receptors. The profound consequences of this system's dysregulation, evident in a wide range of debilitating neurological and psychiatric disorders, underscore its importance as a primary target for therapeutic intervention. Advanced methodologies such as microdialysis, FSCV, and PET have provided unprecedented insights into the workings of the dopamine system. A continued, in-depth understanding of these mechanisms is paramount for the development of novel and more effective treatments for dopamine-related pathologies.

References

- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. news-medical.net [news-medical.net]

- 4. acnp.org [acnp.org]

- 5. The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. Dopamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. en.humanmetabolome.com [en.humanmetabolome.com]

- 11. Dopaminergic pathways - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter [ideas.repec.org]

- 14. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. repetitio.ai [repetitio.ai]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Dopamine and the regulation of cognition and attention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dysregulation of the dopamine system in the pathophysiology of schizophrenia and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. jstage.jst.go.jp [jstage.jst.go.jp]

- 27. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 31. Positron emission tomography molecular imaging of dopaminergic system in drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Positron emission tomography neuroimaging in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Positron emission tomographic imaging of the dopamine transporter with 11C-WIN 35,428 reveals marked declines in mild Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and stability of 3-Hydroxytyramine hydrobromide

An In-depth Technical Guide to the Chemical Structure and Stability of 3-Hydroxytyramine Hydrobromide

Executive Summary: 3-Hydroxytyramine, commonly known as dopamine, is a critical catecholamine neurotransmitter involved in numerous physiological processes within the central nervous system. In pharmaceutical applications and research, it is often utilized as its hydrobromide or hydrochloride salt to enhance stability and solubility. This technical guide provides a comprehensive overview of the chemical structure and stability profile of this compound. It details the key factors influencing its degradation, outlines its primary degradation pathways, and presents available quantitative stability data. Furthermore, this document provides detailed experimental protocols for conducting forced degradation studies, a stability-indicating HPLC-UV analysis method, and photostability testing in accordance with ICH guidelines. Finally, the biological context of dopamine's action is illustrated through its receptor signaling pathways. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of this compound's physicochemical properties.

Chemical Structure and Properties

This compound is the hydrobromide salt form of dopamine. The salt form increases the compound's stability and aqueous solubility compared to the free base. Its core structure consists of a catechol moiety (a benzene ring with two adjacent hydroxyl groups) attached to an ethylamine side chain.

Table 1: Chemical Identification and Properties of this compound

| Identifier | Value |

| IUPAC Name | 4-(2-aminoethyl)benzene-1,2-diol;hydrobromide |

| Synonyms | Dopamine hydrobromide, 4-(2-Aminoethyl)pyrocatechol hydrobromide |

| CAS Number | 645-31-8 |

| Molecular Formula | C₈H₁₂BrNO₂ |

| Molecular Weight | 234.09 g/mol |

| Appearance | White or off-white crystalline powder |

| Solubility | Soluble in water and methanol |

Stability Profile

The stability of 3-Hydroxytyramine is a critical factor for its formulation, storage, and therapeutic efficacy. The catechol structure is highly susceptible to oxidation, which is the primary route of degradation.

Factors Affecting Stability

Several environmental factors can significantly impact the stability of this compound:

-

pH: Dopamine is most stable in acidic conditions.[1][2] As the pH increases towards neutral and alkaline, the rate of autoxidation rapidly increases.[1][3] In alkaline solutions, such as 5% sodium bicarbonate, dopamine is unstable and develops a pink color, indicating degradation.[4]

-

Oxygen: The presence of dissolved oxygen is a key driver for the oxidative degradation of dopamine.[3] The oxidation process can be slowed by the addition of antioxidants or chelating agents like EDTA, which can sequester metal ions that catalyze oxidation.[5]

-

Light: The compound is light-sensitive.[6] Exposure to light, particularly UV radiation, can accelerate the oxidation process.[3] Therefore, it should be stored protected from light.[4]

-

Temperature: Higher temperatures increase the rate of chemical degradation.[7] Thermal degradation of dopamine hydrochloride has been shown to begin at approximately 210°C.[8][9]

Degradation Pathways

The degradation of dopamine primarily occurs through oxidation. This can be a non-enzymatic autoxidation process or an enzymatic process in a biological context.

Autoxidation Pathway: In aqueous solutions, dopamine can spontaneously oxidize, especially at neutral or alkaline pH. The process begins with the oxidation of the catechol moiety to a dopamine o-semiquinone radical, which is then further oxidized to dopamine o-quinone.[10] This highly reactive quinone undergoes an intramolecular cyclization to form leucodopaminechrome, which then oxidizes to aminochrome.[2][10] Aminochrome can subsequently polymerize to form dark, insoluble pigments similar to neuromelanin.[2][11]

Enzymatic Degradation: In biological systems, dopamine is primarily metabolized by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[12] MAO catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde, which is then converted to 3,4-dihydroxyphenylacetic acid (DOPAC). COMT methylates one of the catechol hydroxyl groups to form 3-methoxytyramine.[10] These metabolites can be further processed, ultimately leading to the formation of homovanillic acid (HVA).[12]

Quantitative Stability Data

Table 2: Thermal Stability Data Summary

| Compound | Onset of Degradation | Method | Reference |

| Dopamine Hydrochloride | ~210 °C | Thermogravimetric Analysis (TGA) | [8][9] |

Table 3: Solution Stability Data Summary

| Compound | Condition | Stability Result | Reference |

| Dopamine Hydrochloride (0.5 mg/mL in isotonic glucose) | 25°C, protected from light | Stable for 1 week (≥95% initial concentration) | [4] |

| Dopamine Hydrochloride (0.5 mg/mL in isotonic glucose) | 4°C, protected from light | Stable for 3 months (≥95% initial concentration) | [4] |

| Dopamine | aCSF Solution, Room Temp. | Almost complete degradation over 36 hours | [5] |

| Dopamine | aCSF Solution with stabilizers (EDTA, Ascorbic Acid, Acetic Acid) | Stable for at least 7 days | [5] |

| Dopamine | Alkaline Solution (e.g., NaHCO₃) | Unstable, color change observed | [4] |

Experimental Protocols

To ensure the quality, safety, and efficacy of a drug product, rigorous stability testing is required. The following sections outline standardized protocols for evaluating the stability of this compound.

Forced Degradation Study Protocol (General)

Forced degradation studies are conducted to identify potential degradation products and demonstrate the specificity of the analytical method.[13][14] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl). Heat the solution (e.g., at 60°C) and withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of base before analysis.[15]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH). Keep the solution at room temperature or heat gently (e.g., 40-60°C), withdrawing aliquots at shorter time intervals due to expected rapid degradation. Neutralize the samples with an equivalent amount of acid before analysis.[15]

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.[15] Monitor the degradation over several hours and collect samples.

-

Thermal Degradation (Solid State): Place the solid powder of this compound in a controlled temperature oven (e.g., 60-80°C).[7] Sample the powder at various time points, dissolve in a suitable solvent, and analyze.

-

Photolytic Degradation: Expose the stock solution and the solid drug substance to light as specified in the ICH Q1B guidelines (see Protocol 3.3).[16] A control sample should be kept in the dark under the same temperature conditions.

Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug in the presence of its impurities, excipients, and degradation products.[17][18]

Table 4: Representative HPLC Method Parameters for 3-Hydroxytyramine Analysis

| Parameter | Specification |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of an aqueous buffer and an organic solvent. Example: 50 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.3-3.0 with phosphoric acid) and Acetonitrile (e.g., 95:5 v/v). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Detection Wavelength | 280 nm[19] |

| Diluent | Mobile phase or a suitable acidic buffer (e.g., 0.1 N HCl) |

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[17] Specificity is confirmed by analyzing the stressed samples from the forced degradation study, ensuring that all degradation product peaks are well-resolved from the main 3-Hydroxytyramine peak.

Photostability Testing Protocol (ICH Q1B)

This protocol is designed to assess the intrinsic photostability characteristics of new drug substances and products.[16]

-

Sample Preparation: Expose both the solid this compound and a solution of the compound to the specified light source. If the solid is tested, spread a thin layer in a suitable transparent dish.

-

Light Source: Use a light source capable of producing a combined output of visible and UVA light. Options include an artificial daylight lamp, a cool white fluorescent lamp, or a near UV lamp.

-

Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Control Samples: For each sample exposed to light, a corresponding "dark" control sample, protected from light by wrapping in aluminum foil, must be stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

-

Analysis: After exposure, analyze the samples using the validated stability-indicating HPLC method and compare the results to the dark control to determine the extent of photodegradation.

Biological Context: Dopamine Receptor Signaling

3-Hydroxytyramine (dopamine) exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs). These receptors are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).

D1-like Receptor Signaling: D1-like receptors are coupled to the Gs alpha subunit (Gαs). Upon activation by dopamine, Gαs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins to mediate the cellular response.

D2-like Receptor Signaling: In contrast, D2-like receptors are coupled to the Gi alpha subunit (Gαi). When activated by dopamine, Gαi inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity, producing an opposing cellular effect to D1-like receptor activation.

References

- 1. Frontiers | Dopamine Autoxidation Is Controlled by Acidic pH [frontiersin.org]

- 2. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06669F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine Oxidation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Hydroxytyramine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ajpsonline.com [ajpsonline.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bioactivity and Antioxidant Properties of 3-Hydroxytyramine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytyramine hydrobromide, commonly known as dopamine hydrochloride, is the salt form of the endogenous catecholamine, dopamine. Dopamine is a critical neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function.[1] Beyond its well-established role in neurotransmission, emerging evidence highlights its significant bioactivity in other physiological systems and its potent antioxidant properties. This technical guide provides a comprehensive overview of the bioactivity and antioxidant characteristics of this compound, with a focus on its underlying mechanisms, quantitative antioxidant capacity, and the experimental protocols used for its evaluation.

Bioactivity of 3-Hydroxytyramine

The biological effects of 3-Hydroxytyramine are primarily mediated through its interaction with dopamine receptors, which are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2][3]

Neurological Effects

In the brain, dopamine is integral to several distinct pathways. The nigrostriatal pathway, in particular, is crucial for motor control, and the degeneration of dopaminergic neurons in this pathway is a hallmark of Parkinson's disease.[1] Dopamine's role in the mesolimbic pathway is central to the brain's reward system, influencing motivation and addiction.

Cardiovascular Effects

3-Hydroxytyramine also exerts significant effects on the cardiovascular system. Its impact is dose-dependent and results from the stimulation of dopamine receptors as well as adrenergic receptors. At low doses, it can induce vasodilation in renal, mesenteric, and coronary arteries. At higher doses, it can increase myocardial contractility and heart rate.[4]

Neuroprotective and Anti-inflammatory Properties

Recent studies have begun to elucidate the neuroprotective and anti-inflammatory roles of dopamine. It has been shown to protect dopaminergic neurons against neurotoxin-induced damage.[5] This neuroprotection is, in part, attributed to its ability to modulate inflammatory responses and reduce oxidative stress.

Antioxidant Properties of 3-Hydroxytyramine

The catechol structure of 3-Hydroxytyramine, with two hydroxyl groups on the phenyl ring, is the basis for its potent antioxidant activity. It can act as a scavenger of various reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals.

Mechanism of Antioxidant Action

The primary mechanism of dopamine's antioxidant activity involves the donation of a hydrogen atom from its hydroxyl groups to free radicals, thereby neutralizing them. This process transforms the dopamine molecule into a more stable radical. The antioxidant efficacy is influenced by the number and position of the hydroxyl groups on the phenolic ring.

Quantitative Antioxidant Data

Quantifying the antioxidant capacity of this compound is essential for comparing its efficacy to other antioxidants. Standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) are commonly used for this purpose.

While extensive research has been conducted on the antioxidant properties of dopamine, specific and standardized IC50 values for this compound in DPPH, ABTS, and FRAP assays are not consistently reported across the literature. The available data often varies with experimental conditions. The table below summarizes the available quantitative data.

| Antioxidant Assay | Compound | IC50 / Activity | Source |

| Inhibition of Ox-brain Phospholipid Peroxidation | Dopamine | 8.5 µM | [6] |

| Superoxide Radical Scavenging | Dopamine | 53% inhibition | |

| Hydroxyl Radical Scavenging | Dopamine | 65.7% inhibition |

Note: The IC50 value presented is from a lipid peroxidation assay and may not be directly comparable to standardized DPPH, ABTS, or FRAP results. The percentage inhibition values lack a specified concentration, limiting direct comparison. Further research with standardized protocols is required to establish definitive IC50 values for this compound in these assays.

Signaling Pathways

The diverse biological effects of 3-Hydroxytyramine are initiated by the activation of D1-like and D2-like dopamine receptors, which trigger distinct intracellular signaling cascades.

D1-Like Receptor Signaling Pathway

D1-like receptors (D1 and D5) are coupled to the Gs/olf family of G-proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase inhibitor DARPP-32.

Caption: D1-like receptor signaling cascade.

D2-Like Receptor Signaling Pathway

D2-like receptors (D2, D3, and D4) are coupled to the Gi/o family of G-proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This has an opposing effect to D1 receptor activation, reducing PKA activity. Additionally, the βγ subunits of the Gi/o protein can activate other signaling pathways, such as those involving phospholipase C (PLC).

Caption: D2-like receptor signaling cascade.

Experimental Protocols for Antioxidant Assays

The following sections detail the methodologies for the three most common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Caption: DPPH radical scavenging assay workflow.

Detailed Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM. Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox).

-

Reaction: In a microplate or cuvette, add a specific volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (typically 30 minutes) to allow the reaction to reach completion.

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Caption: ABTS radical cation decolorization assay workflow.

Detailed Methodology:

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7] Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

-

Reaction: A specific volume of the test sample or standard (e.g., Trolox) is added to the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Caption: FRAP assay workflow.

Detailed Methodology:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

-

Standard Curve: A standard curve is prepared using known concentrations of a ferrous sulfate (FeSO₄) solution.

-

Reaction: The test sample is added to the FRAP reagent, and the mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of the blue-colored solution is measured at approximately 593 nm.

-

Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as ferric reducing ability in µM of Fe²⁺ equivalents.

Conclusion

This compound possesses a rich and complex bioactivity profile, extending beyond its fundamental role as a neurotransmitter. Its interactions with D1-like and D2-like receptors trigger a cascade of intracellular events that modulate a wide range of physiological processes, including cardiovascular function and neuronal health. Furthermore, its inherent chemical structure imparts significant antioxidant properties, enabling it to effectively scavenge free radicals and mitigate oxidative stress. While quantitative data from standardized antioxidant assays remains to be fully consolidated, the available evidence strongly supports its role as a potent antioxidant. A deeper understanding of its bioactivity and antioxidant mechanisms will continue to fuel research into its therapeutic potential for a variety of neurological and cardiovascular disorders.

References

- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dpph assay ic50: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 3-Hydroxytyramine Hydrobromide

This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxytyramine hydrobromide, also known as dopamine hydrobromide. The following methods are based on validated procedures for the quantification of dopamine in various samples.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated HPLC methods for the analysis of dopamine.

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte | Dopamine HCl | Dopamine HCl | Dopamine HCl |

| Column | C18 (250 x 4.6 mm, 5 µm)[1][2] | C8 (250 x 4.6 mm, 5 µm)[3] | C18 ODS |

| Mobile Phase | 50 mM Potassium Dihydrogen Phosphate (pH 2.3)[1][2] | 0.1% Ortho-phosphoric acid: Acetonitrile (70:30) (pH 2.2)[3] | 0.05 M KH2PO4 buffer (pH 2.5) and Methanol (90:10)[4][5] |

| Flow Rate | 1 mL/min[1][2] | 0.5 mL/min[3] | Not Specified |

| Detection (UV) | 280 nm[1][2] | 279 nm[3] | 280 nm[4][5] |

| Injection Volume | 20 µL[1] | Not Specified | Not Specified |

| Retention Time | 6.195 min[1][2] | 4.1 min[3] | 4.872 min[4][5] |

| Linearity Range | 20-100 µg/mL[1][2] | 8-42 µg/mL[3] | 20-100 µg/mL[4] |

| Correlation Coefficient (r²) | 0.9998[1][2] | 0.9871[3] | Not Specified |

Experimental Protocols

This section details the methodologies for the HPLC analysis of this compound.

Materials and Reagents

-

This compound (Dopamine HBr) reference standard

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade/deionized)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic or gradient pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

Chromatographic Conditions (Based on Method 1)

-

Mobile Phase: 50 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.3 with phosphoric acid[1][2]

-

Column Temperature: Ambient

-

Injection Volume: 20 µL[1]

Preparation of Solutions

2.4.1. Mobile Phase Preparation (50 mM KH2PO4, pH 2.3)

-

Weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 2.3 using concentrated phosphoric acid.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.

2.4.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL)

-

Accurately weigh 100 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. This will be your stock solution.

2.4.3. Preparation of Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 20, 40, 60, 80, and 100 µg/mL).[4]

Sample Preparation

The sample preparation will vary depending on the matrix. For a pharmaceutical formulation (e.g., injectable solution):

-

Take a known volume of the injectable solution.

-

Dilute it with the mobile phase to obtain a theoretical concentration within the calibration curve range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-